[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride
Overview
Description
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride: is a chemical compound with the molecular formula C7H12N2S·HCl It is a hydrochloride salt form of [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine, which is characterized by the presence of a thiazole ring substituted with a methyl group at the 4-position and a propylamine chain at the 3-position
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their diverse biological activities, which are characterized by their interaction with various targets, leading to changes in cellular functions .
Biochemical Pathways
It’s known that thiazole compounds can activate or inhibit biochemical pathways and enzymes, leading to various downstream effects .
Pharmacokinetics
The compound’s molecular weight is 15625 , which could potentially influence its bioavailability.
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Substitution Reaction: The methyl group is introduced at the 4-position of the thiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propylamine Chain: The propylamine chain is attached to the 3-position of the thiazole ring through a nucleophilic substitution reaction using 3-bromopropylamine hydrobromide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group, potentially converting the thiazole to a dihydrothiazole or reducing the amine to an alkylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives or alkylamines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. The thiazole ring is a common motif in many biologically active molecules, making this compound a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing thiazole rings have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various industrial processes and product development.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine
- [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrobromide
- [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine sulfate
Uniqueness
Compared to similar compounds, [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride offers unique advantages in terms of solubility, stability, and reactivity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and medicinal applications. Additionally, the specific substitution pattern on the thiazole ring and the presence of the propylamine chain contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-6-7(3-2-4-8)10-5-9-6;/h5H,2-4,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFUJSIVZUHCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269052-83-6 | |
Record name | 5-Thiazolepropanamine, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269052-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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